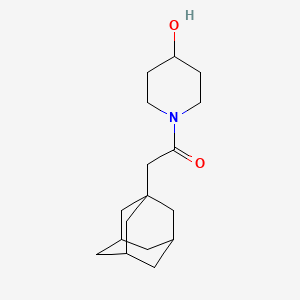
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as DMBI, is a synthetic compound that belongs to the class of isoindole derivatives. It has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest by targeting the PI3K/Akt/mTOR and MAPK/ERK pathways. In viral infections, it has been shown to inhibit viral replication by interfering with various stages of the viral life cycle, including viral entry, transcription, and assembly.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce DNA damage, oxidative stress, and mitochondrial dysfunction. In viral infections, it has been shown to inhibit viral replication and induce the production of antiviral cytokines. In animal models, it has been shown to exhibit good pharmacokinetic properties and low toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its synthetic accessibility and versatility. It can be easily synthesized from commercially available starting materials and can be modified to introduce various functional groups. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. However, one of the limitations of using 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anticancer and antiviral activity. In materials science, further studies are needed to explore its potential as a building block for the synthesis of organic semiconductors and OLEDs. In organic electronics, further studies are needed to optimize its charge transport properties and stability. Overall, 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been reported in the literature by various researchers. One of the most common methods involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting intermediate is then treated with methoxyacetic acid and acetic anhydride to yield 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Other methods involve the use of different starting materials and reaction conditions, but the general strategy involves the condensation of an amine and an anhydride followed by methylation and acetylation.
Scientific Research Applications
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer activity against various cell lines, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential as an antiviral agent against HIV and herpes simplex virus. In materials science, 4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors and OLEDs. In organic electronics, it has been shown to exhibit good charge transport properties and high thermal stability.
properties
IUPAC Name |
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-9-4-6-11-13(8-9)25-18(19-11)20-16(21)10-5-7-12(23-2)15(24-3)14(10)17(20)22/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSZCHXLVHAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)
![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)




![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)